Pardoprunox hydrochloride

Description

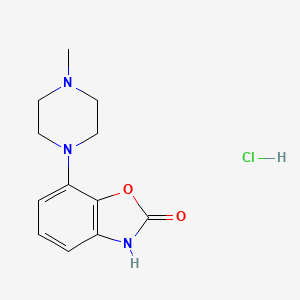

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2.ClH/c1-14-5-7-15(8-6-14)10-4-2-3-9-11(10)17-12(16)13-9;/h2-4H,5-8H2,1H3,(H,13,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRIKTDKFHAOKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC3=C2OC(=O)N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80949746 | |

| Record name | 7-(4-Methylpiperazin-1-yl)-1,3-benzoxazol-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269718-83-4 | |

| Record name | Pardoprunox hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269718-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pardoprunox hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269718834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(4-Methylpiperazin-1-yl)-1,3-benzoxazol-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[(4-methyl)-1-piperazinyl]-2(3H)-benzoxazolone monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARDOPRUNOX HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U40903X6V8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Pardoprunox Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pardoprunox (B1678466) hydrochloride is a psychoactive compound that has been investigated for the treatment of Parkinson's disease. Its mechanism of action is characterized by a unique pharmacological profile, acting as a partial agonist at dopamine (B1211576) D2 and D3 receptors and a full agonist at the serotonin (B10506) 5-HT1A receptor. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and functional outcomes associated with Pardoprunox, supported by quantitative data, detailed experimental methodologies, and visual representations of its core mechanisms.

Core Pharmacological Profile

Pardoprunox exhibits a distinct receptor binding and functional activity profile, which is central to its mechanism of action. It primarily targets dopamine D2 and D3 receptors, and the serotonin 5-HT1A receptor.[1][2]

Receptor Binding Affinity

Pardoprunox demonstrates high affinity for dopamine D2, D3, and serotonin 5-HT1A receptors. Its binding affinity for other receptors, such as dopamine D4, α1-adrenergic, α2-adrenergic, and 5-HT7 receptors, is comparatively lower.[1] A summary of its binding affinities (pKi) is presented in Table 1.

Table 1: Receptor Binding Affinities of Pardoprunox

| Receptor | pKi |

| Dopamine D₃ | 8.6 |

| Serotonin 5-HT₁ₐ | 8.5 |

| Dopamine D₂ | 8.1 |

| Dopamine D₄ | 7.8 |

| α₁-Adrenergic | 7.8 |

| α₂-Adrenergic | 7.4 |

| Serotonin 5-HT₇ | 7.2 |

Data sourced from Wikipedia.[1]

Functional Activity

Pardoprunox acts as a partial agonist at both dopamine D2 and D3 receptors, meaning it elicits a submaximal response compared to the endogenous ligand, dopamine. In contrast, it functions as a full agonist at the serotonin 5-HT1A receptor, capable of producing a maximal response.[1][2] The functional potency (pEC50) and intrinsic activity (IA) of Pardoprunox at these primary targets are detailed in Table 2.

Table 2: Functional Activity of Pardoprunox

| Receptor | Functional Assay | pEC₅₀ | Intrinsic Activity (IA) / Efficacy |

| Dopamine D₂ | cAMP Accumulation | 8.0 | 50% |

| Dopamine D₃ | [³⁵S]GTPγS Binding | 9.2 | 67% |

| Serotonin 5-HT₁ₐ | cAMP Accumulation | 6.3 | 100% (Full Agonist) |

Data compiled from Glennon JC, et al. (2006) and Wikipedia.[1]

Signaling Pathways

The functional activity of Pardoprunox at its target receptors initiates distinct downstream signaling cascades.

Dopamine D₂ and D₃ Receptor Signaling

Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins.[3] As a partial agonist, Pardoprunox binding to these receptors leads to a moderate activation of Gi/o proteins. This activation inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] This signaling pathway is depicted in the diagram below.

Serotonin 5-HT₁ₐ Receptor Signaling

The serotonin 5-HT1A receptor is also a Gi/o-coupled GPCR.[4] As a full agonist, Pardoprunox binding to the 5-HT1A receptor robustly activates Gi/o proteins, leading to a significant inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This action is thought to contribute to the regulation of mood and anxiety.

Experimental Protocols

The following sections outline the methodologies employed in key experiments to characterize the mechanism of action of Pardoprunox.

Radioligand Binding Assays

These assays are performed to determine the binding affinity of Pardoprunox for its target receptors.

-

Objective: To determine the equilibrium dissociation constant (Ki) of Pardoprunox at dopamine D2, D3, and serotonin 5-HT1A receptors.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human dopamine D2, D3, or serotonin 5-HT1A receptors.

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂, with a pH of 7.4.

-

Radioligand: A specific radiolabeled antagonist for each receptor is used (e.g., [³H]-spiperone for D2 receptors).

-

Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Pardoprunox.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of Pardoprunox that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Functional Assays

This assay measures the ability of Pardoprunox to modulate the production of the second messenger cAMP.

-

Objective: To determine the functional potency (EC50) and efficacy of Pardoprunox at dopamine D2 and serotonin 5-HT1A receptors.

-

Methodology:

-

Cell Culture: CHO cells stably expressing the human D2 or 5-HT1A receptor are cultured in appropriate media.

-

Assay Setup: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulation: Adenylyl cyclase is stimulated with forskolin.

-

Treatment: Cells are then treated with increasing concentrations of Pardoprunox.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

-

Data Analysis: The concentration of Pardoprunox that produces 50% of its maximal effect (EC50) is determined. Efficacy is calculated relative to a full agonist.

-

This assay directly measures the activation of G-proteins coupled to the target receptor.

-

Objective: To determine the functional potency (EC50) and efficacy of Pardoprunox at the dopamine D3 receptor.

-

Methodology:

-

Membrane Preparation: Membranes from CHO cells expressing the human D3 receptor are prepared.

-

Assay Buffer: The buffer typically contains GDP to maintain G-proteins in an inactive state.

-

Reaction: Membranes are incubated with [³⁵S]GTPγS, a non-hydrolyzable GTP analog, in the presence of increasing concentrations of Pardoprunox.

-

G-protein Activation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation and Detection: The reaction is terminated, and bound [³⁵S]GTPγS is separated from the unbound nucleotide and quantified by scintillation counting.

-

Data Analysis: The EC50 and maximal stimulation (Emax) are determined from the concentration-response curve.

-

In Vivo Electrophysiology

This technique is used to assess the effects of Pardoprunox on the firing activity of specific neuronal populations in living animals.[2]

-

Objective: To evaluate the functional consequences of Pardoprunox's receptor engagement on neuronal activity in brain regions relevant to Parkinson's disease, such as the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN).[2]

-

Methodology:

-

Animal Model: Anesthetized rats are typically used.

-

Electrode Implantation: Recording electrodes are stereotaxically implanted into the VTA (for dopamine neurons) or DRN (for serotonin neurons).

-

Neuronal Identification: Dopaminergic and serotonergic neurons are identified based on their characteristic firing patterns and electrophysiological properties.

-

Drug Administration: Pardoprunox is administered intravenously at various doses.

-

Data Acquisition: The firing rate and pattern of individual neurons are recorded before and after drug administration.

-

Data Analysis: Changes in neuronal firing frequency and bursting activity are quantified to determine the inhibitory or excitatory effects of Pardoprunox.

-

Conclusion

Pardoprunox hydrochloride possesses a multifaceted mechanism of action, characterized by its partial agonism at dopamine D2 and D3 receptors and full agonism at serotonin 5-HT1A receptors. This unique pharmacological profile results in a nuanced modulation of dopaminergic and serotonergic neurotransmission. The in-depth understanding of its receptor interactions and downstream signaling pathways, as elucidated through the experimental protocols described herein, is crucial for the rational design and development of novel therapeutics for neurological and psychiatric disorders. The combination of high-potency partial D2/D3 agonism with full 5-HT1A agonism suggests a potential for therapeutic benefit with a reduced side-effect profile compared to traditional dopamine agonists.[5]

References

- 1. An in vivo pharmacological evaluation of pardoprunox (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

Pardoprunox Hydrochloride: A Comprehensive Receptor Binding and Signaling Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pardoprunox hydrochloride is a psychoactive compound that has been investigated for its potential therapeutic applications in neurological and psychiatric disorders, most notably Parkinson's disease. Its mechanism of action is rooted in its distinct receptor binding profile, characterized by a combination of partial agonism at dopamine (B1211576) D2-like receptors and full agonism at the serotonin (B10506) 5-HT1A receptor. This technical guide provides an in-depth overview of the receptor binding affinities, functional activities, and associated signaling pathways of Pardoprunox, intended to serve as a resource for researchers and professionals in the field of drug development.

Receptor Binding Affinity and Functional Activity

Pardoprunox exhibits a high affinity for several key neurotransmitter receptors implicated in the pathophysiology of various central nervous system disorders. The binding affinities (expressed as pKi values) and functional activities (expressed as pEC50 and intrinsic activity percentages) are summarized in the tables below. This data has been compiled from various in vitro studies.

Dopamine Receptor Subtypes

| Receptor | pKi | pEC50 | Intrinsic Activity (IA) | Functional Activity |

| D2 | 8.1[1] | 8.0[2] | 50%[1] | Partial Agonist[1][2][3] |

| D3 | 8.6[1] | 9.2[2] | 67%[1] | Partial Agonist[1][2][3] |

| D4 | 7.8[1] | - | - | Binds with lower affinity[1][3] |

Serotonin Receptor Subtypes

| Receptor | pKi | pEC50 | Intrinsic Activity (IA) | Functional Activity |

| 5-HT1A | 8.5[1] | 6.3[2] | 100%[1] | Full Agonist[1][2][3] |

| 5-HT7 | 7.2[1] | - | - | Binds with lower affinity[1] |

Adrenergic Receptor Subtypes

| Receptor | pKi | Functional Activity |

| α1-adrenergic | 7.8[1] | Binds with lower affinity |

| α2-adrenergic | 7.4[1] | Binds with lower affinity |

Experimental Protocols

The quantitative data presented in this guide are primarily derived from radioligand binding assays and functional assays. The following sections outline the general methodologies employed in these experiments.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a compound (in this case, Pardoprunox) for a specific receptor. This is typically achieved through competitive binding experiments where the test compound competes with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

-

Tissues or cells expressing the receptor of interest (e.g., CHO or HEK-293 cells transfected with human dopamine or serotonin receptor subtypes) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors)[4].

-

The homogenate is centrifuged at a low speed to remove large debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes[4].

-

The membrane pellet is washed and resuspended in an appropriate assay buffer[4]. Protein concentration is determined using a standard method like the Pierce BCA assay[4].

2. Competitive Binding Assay (for Dopamine D2/D3 Receptors):

-

Radioligand: [3H]spiperone is a commonly used radioligand for D2-like receptors[5][6].

-

Procedure: In a 96-well plate, the receptor-containing membranes are incubated with a fixed concentration of [3H]spiperone and varying concentrations of Pardoprunox[4][6].

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium[4].

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters)[4]. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter[4].

-

Data Analysis: The concentration of Pardoprunox that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant[4].

3. Competitive Binding Assay (for Serotonin 5-HT1A Receptors):

-

Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT) is a commonly used agonist radioligand for 5-HT1A receptors[7].

-

Procedure: The protocol is similar to that for the dopamine receptors, with the substitution of [3H]8-OH-DPAT as the radioligand and membranes expressing the 5-HT1A receptor.

Functional Assays (cAMP Accumulation Assay)

Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor, and to quantify its efficacy and potency.

1. Cell Culture:

-

Cells expressing the receptor of interest are cultured to an appropriate density.

2. Assay Procedure:

-

The cells are pre-incubated with a phosphodiesterase inhibitor to prevent the breakdown of cyclic adenosine (B11128) monophosphate (cAMP).

-

Adenylyl cyclase is then stimulated with forskolin[2].

-

The cells are subsequently treated with varying concentrations of Pardoprunox.

-

The reaction is stopped, and the intracellular cAMP levels are measured using a suitable detection method (e.g., ELISA-based kits).

3. Data Analysis:

-

For agonist activity, the concentration of Pardoprunox that produces 50% of the maximal response (EC50) is determined.

-

The intrinsic activity (IA) is calculated as the maximal response produced by Pardoprunox relative to a full agonist.

Signaling Pathways

Pardoprunox exerts its effects by modulating intracellular signaling cascades downstream of the dopamine D2/D3 and serotonin 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs), and their activation initiates a series of molecular events that ultimately alter neuronal function.

Dopamine D2/D3 Receptor Signaling

Dopamine D2 and D3 receptors are members of the D2-like family of dopamine receptors, which are coupled to the Gi/o class of G-proteins[8][9]. As a partial agonist, Pardoprunox elicits a submaximal response compared to the endogenous ligand, dopamine.

Serotonin 5-HT1A Receptor Signaling

Similar to the D2-like receptors, the 5-HT1A receptor is also predominantly coupled to Gi/o proteins[10]. As a full agonist, Pardoprunox mimics the effect of serotonin at this receptor, leading to a robust inhibition of adenylyl cyclase and subsequent downstream effects.

Experimental Workflow

The determination of the receptor binding profile of a compound like Pardoprunox follows a systematic workflow, from initial screening to detailed characterization.

Conclusion

This compound possesses a unique pharmacological profile, acting as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors. This dual action provides a complex modulatory effect on both the dopaminergic and serotonergic systems. The data and methodologies presented in this guide offer a comprehensive technical overview for researchers and drug development professionals, facilitating a deeper understanding of Pardoprunox's mechanism of action and its potential therapeutic implications. Further research into the downstream signaling consequences of this receptor interaction profile will continue to elucidate its role in the central nervous system.

References

- 1. Pardoprunox - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pardoprunox | C12H15N3O2 | CID 6918525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 6. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 7. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 9. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

Pardoprunox Hydrochloride: A Technical Guide to its Dopamine D2 Partial Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pardoprunox (B1678466) hydrochloride is a compound that has been investigated for the treatment of Parkinson's disease.[1][2][3][4] Its mechanism of action is characterized by a dual activity, acting as a partial agonist at dopamine (B1211576) D2 and D3 receptors and as a full agonist at serotonin (B10506) 5-HT1A receptors.[1][5][6] This technical guide provides an in-depth analysis of the dopamine D2 partial agonist activity of pardoprunox, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and neuropharmacology.

Quantitative Pharmacological Data

The partial agonist activity of pardoprunox at the dopamine D2 receptor is defined by its binding affinity, functional potency, and intrinsic activity. These parameters have been determined through various in vitro studies.

Table 1: Binding Affinity of Pardoprunox at Dopamine and Serotonin Receptors

| Receptor Subtype | pKi | Reference |

| Dopamine D2 | 8.1 | [6] |

| Dopamine D3 | 8.6 | [6] |

| Serotonin 5-HT1A | 8.5 | [6] |

pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of a ligand for a receptor.

Table 2: Functional Activity of Pardoprunox at Dopamine and Serotonin Receptors

| Receptor Subtype | Assay Type | Parameter | Value | Reference |

| Dopamine D2 | cAMP Accumulation | pEC50 | 8.0 | [7][8] |

| Dopamine D2 | cAMP Accumulation | Intrinsic Activity | 50% | [6] |

| Dopamine D3 | [35S]GTPγS Binding | pEC50 | 9.2 | [7] |

| Dopamine D3 | [35S]GTPγS Binding | Intrinsic Activity | 67% | [6] |

| Serotonin 5-HT1A | cAMP Accumulation | pEC50 | 6.3 | [7] |

| Serotonin 5-HT1A | cAMP Accumulation | Intrinsic Activity | 100% (Full Agonist) | [6] |

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50), indicating the potency of a drug in a functional assay. Intrinsic activity refers to the ability of a drug to elicit a response upon binding to a receptor, expressed as a percentage of the maximal response produced by a full agonist.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the dopamine D2 partial agonist activity of pardoprunox.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of pardoprunox for the dopamine D2 receptor.

Objective: To measure the displacement of a radiolabeled ligand from the dopamine D2 receptor by pardoprunox.

Materials:

-

Cell membranes expressing the human dopamine D2 receptor.

-

Radioligand (e.g., [3H]spiperone).

-

Pardoprunox hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Cell membranes expressing the D2 receptor are prepared and protein concentration is determined.

-

Incubation: A mixture containing the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of pardoprunox is incubated.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of pardoprunox that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay is used to determine the functional potency (EC50) and intrinsic activity of pardoprunox at the dopamine D2 receptor, which is a Gi/o-coupled receptor that inhibits adenylyl cyclase.

Objective: To measure the effect of pardoprunox on forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) accumulation in cells expressing the dopamine D2 receptor.

Materials:

-

Cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Forskolin (an activator of adenylyl cyclase).

-

This compound.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or RIA-based).

-

Cell culture medium and reagents.

Procedure:

-

Cell Culture and Plating: Cells are cultured and seeded into microplates.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of pardoprunox.

-

Stimulation: Forskolin is added to stimulate cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable cAMP assay kit.

-

Data Analysis: A dose-response curve is generated by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the concentration of pardoprunox. The EC50 and the maximal inhibition (intrinsic activity relative to a full agonist) are determined from this curve.

[35S]GTPγS Binding Assay

This assay provides a direct measure of G-protein activation following receptor stimulation and is used to assess the partial agonist activity of pardoprunox at D2 receptors.

Objective: To measure the ability of pardoprunox to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to the dopamine D2 receptor.

Materials:

-

Cell membranes expressing the human dopamine D2 receptor.

-

[35S]GTPγS.

-

This compound.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Cell membranes are prepared as in the radioligand binding assay.

-

Incubation: Membranes are incubated with [35S]GTPγS, GDP, and varying concentrations of pardoprunox.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

-

Washing: Filters are washed with ice-cold buffer.

-

Quantification: The amount of [35S]GTPγS bound to the G-proteins on the filters is quantified using a scintillation counter.

-

Data Analysis: A dose-response curve is constructed by plotting the stimulated [35S]GTPγS binding against the concentration of pardoprunox. The EC50 and the maximal stimulation (intrinsic activity) are determined.

Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Dopamine D2 Receptor Signaling Pathway

Caption: Dopamine D2 receptor signaling pathway illustrating partial agonism by pardoprunox.

Experimental Workflow for D2 Partial Agonism Assessment

Caption: A generalized experimental workflow for characterizing D2 partial agonist activity.

Conclusion

This compound exhibits a distinct pharmacological profile as a high-potency partial agonist at dopamine D2 and D3 receptors. Its partial agonism means it can act as a functional agonist in states of low dopaminergic tone and as a functional antagonist in the presence of high dopamine concentrations. This modulatory effect, combined with its full agonism at serotonin 5-HT1A receptors, formed the basis of its investigation as a therapeutic agent for Parkinson's disease. The data and protocols presented in this guide provide a comprehensive overview for researchers aiming to further investigate the properties of pardoprunox or similar compounds targeting the dopaminergic system.

References

- 1. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. resources.revvity.com [resources.revvity.com]

- 6. addi.ehu.es [addi.ehu.es]

- 7. Pharmacological analysis of dopamine stimulation of [35S]-GTP gamma S binding via human D2short and D2long dopamine receptors expressed in recombinant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pardoprunox Hydrochloride: A Technical Guide to its Serotonin 5-HT1A Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pardoprunox (B1678466) hydrochloride (formerly SLV308) is a psychoactive compound that has been investigated for the treatment of Parkinson's disease.[1][2] Its mechanism of action is characterized by a dual activity profile, acting as a partial agonist at dopamine (B1211576) D2 and D3 receptors and a full agonist at the serotonin (B10506) 5-HT1A receptor.[3][4][5] This technical guide provides an in-depth exploration of the serotonin 5-HT1A receptor agonism of Pardoprunox, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The interaction of Pardoprunox with the human serotonin 5-HT1A receptor has been characterized through in vitro binding and functional assays. The following tables summarize the key quantitative parameters defining its affinity and functional potency.

Table 1: Receptor Binding Affinity

| Compound | Receptor | pKi | Ki (nM) | Radioligand | Cell Line |

| Pardoprunox | Human 5-HT1A | 7.2 | ~63 | [³H]-8-OH-DPAT | CHO |

pKi is the negative logarithm of the inhibition constant (Ki). Data compiled from available literature.

Table 2: Functional Receptor Activity

| Compound | Receptor | pEC50 | Efficacy | Assay Type | Cell Line |

| Pardoprunox | Human 5-HT1A | 6.3 | Full Agonist | cAMP Accumulation | CHO |

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Data compiled from available literature.[5]

Mechanism of Action and Signaling Pathways

Pardoprunox acts as a full agonist at the serotonin 5-HT1A receptor.[3][4][5] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[6] Upon agonist binding, a conformational change in the receptor leads to the activation of the associated G-protein, initiating downstream signaling cascades.

The canonical signaling pathway for the 5-HT1A receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the activated G-protein can directly modulate ion channels, leading to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[6] This results in neuronal hyperpolarization and reduced neuronal excitability.

Recent research has also implicated 5-HT1A receptor activation in the modulation of other signaling pathways, including the activation of the extracellular signal-regulated kinase (ERK) pathway, which is involved in neuroplasticity and cell survival.[6]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the 5-HT1A receptor agonism of Pardoprunox.

Radioligand Receptor Binding Assay (Competition)

This assay determines the binding affinity (Ki) of Pardoprunox for the 5-HT1A receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [³H]-8-OH-DPAT (a high-affinity 5-HT1A receptor agonist).

-

Assay Buffer: 50 mM Tris-HCl, 4 mM MgCl₂, 0.1% Ascorbic Acid, pH 7.4.

-

Test Compound: Pardoprunox hydrochloride dissolved in DMSO and serially diluted in assay buffer.

-

Non-specific Binding Control: 10 µM of unlabeled 8-OH-DPAT or another suitable 5-HT1A ligand.

-

Instrumentation: Scintillation counter and a filtration manifold.

Procedure:

-

Membrane Preparation: Thaw cell membranes on ice and dilute to a final protein concentration of 10-20 µg per well in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

-

Competition: Serial dilutions of Pardoprunox, radioligand, and cell membranes.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Pardoprunox concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This assay measures the functional potency (EC50) and efficacy of Pardoprunox by quantifying its effect on intracellular cAMP levels in cells expressing the 5-HT1A receptor.

Materials:

-

Cells: CHO cells stably expressing the human 5-HT1A receptor.

-

Assay Medium: Serum-free cell culture medium.

-

Stimulation Buffer: Assay medium containing 0.5 mM IBMX (a phosphodiesterase inhibitor).

-

Forskolin (B1673556): An adenylyl cyclase activator.

-

Test Compound: this compound dissolved in DMSO and serially diluted in stimulation buffer.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Instrumentation: A plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Seeding: Seed the CHO-5-HT1A cells in a 96-well plate and grow to 80-90% confluency.

-

Pre-incubation: Aspirate the growth medium and pre-incubate the cells with stimulation buffer for 30 minutes at 37°C.

-

Compound Addition: Add serial dilutions of Pardoprunox to the wells, along with a fixed concentration of forskolin (to stimulate cAMP production, allowing for the measurement of inhibition by the Gi-coupled 5-HT1A receptor).

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP levels against the logarithm of the Pardoprunox concentration. Determine the EC50 value, representing the concentration of Pardoprunox that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation, using non-linear regression analysis.

Conclusion

This compound demonstrates potent full agonism at the serotonin 5-HT1A receptor. Its pharmacological profile, characterized by a distinct binding affinity and functional potency, contributes to its overall mechanism of action. The detailed experimental protocols provided in this guide offer a framework for the in vitro characterization of compounds targeting the 5-HT1A receptor. This in-depth understanding is crucial for researchers and professionals involved in the development of novel therapeutics for neurological and psychiatric disorders where the serotonergic system plays a key role. The development of Pardoprunox for Parkinson's disease was ultimately discontinued.

References

- 1. researchgate.net [researchgate.net]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. An in vivo pharmacological evaluation of pardoprunox (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Pardoprunox Hydrochloride: A Technical Guide for Drug Development Professionals

An In-depth Overview of the Chemical Structure, Physicochemical Properties, and Pharmacological Profile

Abstract

Pardoprunox hydrochloride is a novel psychotropic agent that has been investigated for the treatment of Parkinson's disease. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Pardoprunox acts as a partial agonist at dopamine (B1211576) D2 and D3 receptors and a full agonist at the serotonin (B10506) 5-HT1A receptor. This document details its receptor binding affinities, functional activities, and the signaling pathways it modulates. Furthermore, it outlines key experimental protocols for the in vitro characterization of this compound, offering a valuable resource for researchers and drug development professionals in the field of neuroscience.

Chemical Structure and Identity

This compound is the hydrochloride salt of Pardoprunox. Its chemical identity is well-defined by its IUPAC name, CAS registry number, and molecular structure.

Table 1: Chemical Identification of this compound

| Identifier | Value | Citation |

| IUPAC Name | 7-(4-methylpiperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride | [1] |

| Synonyms | SLV-308 hydrochloride, DU-126891 hydrochloride | [2] |

| CAS Number | 269718-83-4 | [2] |

| Molecular Formula | C₁₂H₁₆ClN₃O₂ | [1] |

| Molecular Weight | 269.73 g/mol | [1] |

| Chemical Structure |  | [2] |

Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its formulation development and pharmacokinetic profile. The following table summarizes the key physicochemical properties of this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Solid powder | N/A |

| Water Solubility | 7.88 mg/mL (predicted) | [1] |

| logP | 1.25 (predicted) | [1] |

| pKa (Strongest Acidic) | 9.46 (predicted) | [1] |

| pKa (Strongest Basic) | 7.37 (predicted) | [1] |

| Melting Point | Not available | N/A |

Pharmacology

Pardoprunox exhibits a unique pharmacological profile as a multimodal-acting agent targeting key neurotransmitter systems implicated in motor control and mood regulation.

Mechanism of Action

This compound is a partial agonist of the dopamine D2 and D3 receptors and a full agonist of the serotonin 5-HT1A receptor.[3][4] It also displays lower affinity for the dopamine D4 and α1-adrenergic receptors.[4] This combination of activities is thought to contribute to its potential therapeutic effects in Parkinson's disease by providing a balanced dopaminergic stimulation while potentially mitigating the side effects associated with full dopamine agonists.

Receptor Binding and Functional Activity

The affinity and functional activity of Pardoprunox at its primary targets have been characterized in vitro.

Table 3: Receptor Binding Affinities and Functional Activities of Pardoprunox

| Target | Parameter | Value | Citation |

| Dopamine D2 Receptor | pKi | 8.1 | [4] |

| pEC50 (cAMP) | 8.0 | [3] | |

| Intrinsic Activity | 50% | [4] | |

| Dopamine D3 Receptor | pKi | 8.6 | [4] |

| pEC50 ([³⁵S]GTPγS) | 9.2 | [3] | |

| Intrinsic Activity | 67% | [4] | |

| Serotonin 5-HT1A Receptor | pKi | 8.5 | [4] |

| pEC50 (cAMP) | 6.3 | [3] | |

| Intrinsic Activity | 100% (full agonist) | [4] | |

| Dopamine D4 Receptor | pKi | 7.8 | [4] |

| α1-Adrenergic Receptor | pKi | 7.8 | [4] |

Signaling Pathways

As a G-protein coupled receptor (GPCR) ligand, Pardoprunox modulates intracellular signaling cascades. Its partial agonism at D2/D3 receptors and full agonism at 5-HT1A receptors, all of which are Gαi/o-coupled, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

References

Pardoprunox Hydrochloride: A Technical Guide to Solubility in DMSO and PBS for Research Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of pardoprunox (B1678466) hydrochloride in commonly used laboratory solvents, Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS). The document includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Solubility Data

The solubility of pardoprunox hydrochloride can vary between suppliers and is influenced by factors such as the specific salt form, crystallinity, and the purity of both the compound and the solvents. The data presented below is a summary from various sources.

| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | ~18.5 mM | - | [1] |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | 111.22 mM | Use fresh DMSO as moisture can reduce solubility. | [2] |

| Dimethyl Sulfoxide (DMSO) | ≥ 150 mg/mL | 556.11 mM | Requires sonication to achieve. | [3] |

| Phosphate-Buffered Saline (PBS) | ~5 mg/mL | ~18.5 mM | pH 7.2. Aqueous solutions are not recommended for storage >1 day. | [1] |

| Water | 25 mg/mL | 92.69 mM | Requires sonication. | [3] |

| Ethanol | ~0.1 mg/mL | ~0.37 mM | - | [1] |

| Dimethylformamide (DMF) | ~1 mg/mL | ~3.7 mM | - | [1] |

Note: The molecular weight of this compound is 269.7 g/mol .

Experimental Protocols

Accurate solubility determination is critical for the design of in vitro and in vivo experiments. Below are detailed methodologies for preparing solutions and determining solubility.

Protocol for Preparation of a Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound in DMSO.

-

Weighing: Accurately weigh the desired amount of this compound crystalline solid in a suitable vial.

-

Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial to achieve the target concentration.

-

Inert Gas Purge: To prevent degradation, it is recommended to purge the solvent and the headspace of the vial with an inert gas such as nitrogen or argon before sealing[1].

-

Dissolution: Facilitate dissolution by vortexing or gentle agitation. For higher concentrations, sonication in a water bath may be necessary to achieve complete dissolution[3].

-

Visual Inspection: Visually inspect the solution against a light source to ensure that all solid material has dissolved and the solution is clear.

-

Storage: Store the stock solution at -20°C for long-term stability. Note that moisture-absorbing DMSO can reduce solubility over time[2].

Protocol for Preparation of Aqueous Solutions in PBS

Organic solvent-free aqueous solutions can be prepared for biological experiments where DMSO may have physiological effects[1].

-

Weighing: Accurately weigh the this compound solid in a sterile container.

-

Buffer Addition: Add the required volume of sterile PBS (pH 7.2) to the solid.

-

Dissolution: Agitate the mixture until the solid is completely dissolved. Sonication can be used to expedite this process.

-

Usage: It is strongly recommended to prepare these aqueous solutions fresh and use them within one day, as their stability is limited[1].

General Protocol for Kinetic Solubility Determination (Spectrophotometric Method)

This method provides a high-throughput approach to estimate the kinetic solubility of a compound.

-

Prepare Standard Curve: Create a series of standard solutions of this compound in the chosen buffer (e.g., PBS) at known concentrations. Measure the absorbance of these standards at the compound's λmax (219 nm) using a UV-Vis spectrophotometer to generate a standard curve[1].

-

Prepare Test Solution: Add a small aliquot of a highly concentrated DMSO stock solution (e.g., 10-20 mM) to the aqueous buffer (e.g., PBS) to create a supersaturated solution. The final DMSO concentration should be kept low (typically <5%) to minimize its effect on solubility[4].

-

Equilibration: Shake or agitate the solution at a constant temperature for a defined period (e.g., 1.5 - 2 hours) to allow for precipitation of the excess compound[4].

-

Separation: Separate the undissolved solid from the saturated solution. This is commonly achieved by filtering the solution through a 96-well filter plate[4].

-

Quantification: Dilute the clear filtrate with the buffer to fall within the range of the standard curve. Measure the absorbance of the diluted filtrate.

-

Calculation: Use the standard curve to determine the concentration of this compound in the diluted filtrate. Back-calculate to find the concentration in the original saturated solution, which represents the kinetic solubility.

Visualizations: Pathways and Workflows

Signaling Pathway of Pardoprunox

Pardoprunox acts as a partial agonist at dopamine (B1211576) D2/D3 receptors and a full agonist at serotonin (B10506) 5-HT1A receptors. These G-protein coupled receptors (GPCRs) are key targets in the treatment of Parkinson's disease. The diagram below illustrates the downstream effects of receptor activation.

Caption: Simplified signaling pathway for Pardoprunox.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps involved in determining the aqueous solubility of a compound like this compound starting from a DMSO stock.

Caption: Workflow for kinetic aqueous solubility measurement.

References

Pardoprunox Hydrochloride: A Technical Guide to Storage and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Pardoprunox is a compound that has been investigated for therapeutic use but has not received regulatory approval for marketing. As such, publicly available, in-depth stability data and detailed experimental protocols are limited. This guide synthesizes available information from product data sheets provided by chemical suppliers and outlines general principles and methodologies for stability testing relevant to a compound of this nature. The experimental protocols and degradation pathways described herein are illustrative examples based on standard pharmaceutical practices and are not derived from specific studies on Pardoprunox hydrochloride.

Introduction

This compound is a partial dopamine (B1211576) D2 and D3 receptor agonist and a serotonin (B10506) 5-HT1A receptor agonist. It was investigated for the treatment of Parkinson's disease, depression, and anxiety. Understanding the storage and stability profile of an active pharmaceutical ingredient (API) like this compound is critical for ensuring its quality, safety, and efficacy throughout its lifecycle, from early-stage research to potential clinical applications. This technical guide provides a summary of the known storage conditions and discusses the principles of stability testing that would be applied to fully characterize this compound.

Storage and Stability Data

The following tables summarize the recommended storage conditions and stability information for this compound as compiled from various chemical suppliers. It is crucial to note that these are general recommendations, and for critical applications, it is advisable to perform in-house stability studies.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Source(s) |

| Powder | -20°C | 3 years | [1][2] |

| 4°C | 2 years | [1] | |

| In Solvent | |||

| (-80°C) | 3 months | [1] | |

| (-20°C) | 2 weeks to 1 month | [1][2] |

Table 2: Stability of this compound in Solution

| Solvent | Storage Temperature | Duration | Source(s) |

| DMSO | -80°C | 3 months | [1] |

| -20°C | 2 weeks | [1] |

Principles of Stability Testing and Experimental Protocols

To establish a comprehensive stability profile for this compound, a series of forced degradation studies would be conducted. These studies are designed to identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing. The goal is to generate degradation products to understand the molecule's intrinsic stability and to ensure the analytical method can separate and quantify the active ingredient in the presence of its degradants.

Table 3: Illustrative Protocol for Forced Degradation of this compound

| Stress Condition | Illustrative Protocol | Purpose |

| Acid Hydrolysis | Dissolve Pardoprunox HCl in 0.1 M HCl and heat at 60°C for 24 hours. | To assess stability in acidic conditions. |

| Base Hydrolysis | Dissolve Pardoprunox HCl in 0.1 M NaOH and heat at 60°C for 24 hours. | To assess stability in alkaline conditions. |

| Oxidative Degradation | Dissolve Pardoprunox HCl in a 3% solution of hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours. | To evaluate susceptibility to oxidation. |

| Thermal Degradation | Expose solid Pardoprunox HCl to 70°C for 48 hours. | To determine the effect of heat on the solid form. |

| Photostability | Expose solid Pardoprunox HCl to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). | To assess the impact of light exposure. |

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.

Table 4: Example of a Stability-Indicating HPLC Method for a Small Molecule like this compound

| Parameter | Specification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength of maximum absorbance for Pardoprunox HCl. |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for conducting stability studies of a drug substance like this compound.

Caption: A generalized workflow for stability testing of a pharmaceutical compound.

Signaling Pathways

This compound exerts its effects through interaction with Dopamine D2 and Serotonin 5-HT1A receptors. The diagrams below provide a simplified representation of the canonical signaling pathways associated with these receptors.

Dopamine D2 Receptor Signaling Pathway

Caption: Simplified Dopamine D2 receptor signaling cascade.

Serotonin 5-HT1A Receptor Signaling Pathway

Caption: Simplified Serotonin 5-HT1A receptor signaling cascade.

Conclusion

The stability and proper storage of this compound are paramount for maintaining its integrity for research and development purposes. While supplier data provides basic storage guidelines, a comprehensive understanding of its stability profile requires detailed experimental investigation. This guide has summarized the available storage information and provided a framework of standard pharmaceutical practices for stability testing, including forced degradation studies and the development of a stability-indicating analytical method. The provided workflows and signaling pathway diagrams offer a conceptual basis for the experimental and mechanistic understanding of this compound. For any cGMP or regulated work, it is imperative to conduct thorough, in-house validation of storage conditions and stability.

References

An In-depth Technical Guide to Pardoprunox Hydrochloride (CAS: 269718-83-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pardoprunox, also known as SLV308, is a novel investigational compound that was developed for the treatment of Parkinson's disease (PD).[1][2] Its development reached Phase III clinical trials, but was later discontinued.[1][3] The compound was studied as both a monotherapy for early-stage PD and as an adjunct therapy to levodopa (B1675098) in patients with advanced PD experiencing motor fluctuations.[4][5] Pardoprunox is characterized by its unique pharmacological profile as a partial agonist of the dopamine (B1211576) D2 and D3 receptors and a full agonist of the serotonin (B10506) 5-HT1A receptor.[6][7] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacology, and key experimental data related to Pardoprunox hydrochloride.

Chemical and Physical Properties

This compound is the hydrochloride salt form of Pardoprunox. The CAS number 269718-83-4 specifically refers to the hydrochloride salt, while the free base is identified by CAS number 269718-84-5.[6]

| Property | Value | Source |

| IUPAC Name | 7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one hydrochloride | [1] |

| Synonyms | SLV-308, DU-126891 | [6][8] |

| Molecular Formula | C₁₂H₁₅N₃O₂ · HCl | [2] |

| Molecular Weight | 269.73 g/mol | [2] |

| CAS Number | 269718-83-4 | User Provided |

Mechanism of Action

Pardoprunox exhibits a multi-receptor binding profile, with its primary therapeutic effects attributed to its activity at dopamine and serotonin receptors.[4][6] It functions as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors.[1][7] This dual-action mechanism was intended to provide dopaminergic stimulation to alleviate motor symptoms of Parkinson's disease while potentially mitigating the side effects associated with full dopamine agonists, such as dyskinesia.[1]

Figure 1: Mechanism of Action of Pardoprunox.

Pharmacology

Pharmacodynamics: Receptor Binding and Functional Activity

The pharmacodynamic profile of Pardoprunox is defined by its binding affinity (expressed as pKi) and functional activity (expressed as pEC50 and intrinsic activity) at various neurotransmitter receptors. It shows high affinity for D2 and D3 receptors and slightly lower affinity for the 5-HT1A receptor.[1] It also interacts with other receptors at lower affinities.[1]

| Receptor Target | Binding Affinity (pKi) | Functional Activity (pEC50) | Intrinsic Activity (IA) | Receptor Action |

| Dopamine D2 | 8.1 | 8.0 | 50% | Partial Agonist |

| Dopamine D3 | 8.6 | 9.2 | 67% | Partial Agonist |

| Serotonin 5-HT1A | 8.5 | 6.3 | 100% | Full Agonist |

| Dopamine D4 | 7.8 | - | - | Binding |

| α1-Adrenergic | 7.8 | - | - | Binding |

| α2-Adrenergic | 7.4 | - | - | Binding |

| Serotonin 5-HT7 | 7.2 | - | - | Binding |

| Data sourced from multiple references.[1][2][7][8][9] |

Pharmacokinetics

Clinical studies in healthy volunteers and patients with Parkinson's disease indicated that Pardoprunox has a generally favorable safety and tolerability profile, though it necessitates a gradual dose titration to reach an effective therapeutic level.[5] The 'start low and go slow' titration approach is recommended to improve tolerability, with doses up to 18 mg/day being well-tolerated when using intermediate dose escalation steps.[5]

Key Experimental Protocols

In Vitro Functional Assay: cAMP Accumulation

The functional activity of Pardoprunox at D2 and 5-HT1A receptors is often determined by measuring its effect on cyclic adenosine (B11128) monophosphate (cAMP) levels following receptor activation.

Objective: To quantify the agonist or antagonist properties of Pardoprunox at G-protein coupled receptors that modulate adenylyl cyclase activity.

Methodology:

-

Cell Culture: Stably transfected cells expressing the human dopamine D2 or serotonin 5-HT1A receptor are cultured in appropriate media.

-

Assay Preparation: Cells are harvested and seeded into multi-well plates.

-

Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. Subsequently, they are treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.

-

Drug Application: Various concentrations of Pardoprunox are added to the cells to measure its effect on forskolin-stimulated cAMP levels. To determine antagonist activity, cells are co-incubated with Pardoprunox and a full agonist.

-

Detection: The assay is terminated, and intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: Concentration-response curves are generated to calculate pEC50 (potency) and intrinsic activity (efficacy) relative to a full agonist.

Figure 2: Workflow for cAMP Accumulation Assay.

In Vitro Functional Assay: [³⁵S]GTPγS Binding

This assay measures the activation of G-proteins coupled to a receptor of interest, providing a direct measure of agonist efficacy.

Objective: To determine the ability of Pardoprunox to stimulate G-protein activation via D3 receptors.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cells overexpressing the human dopamine D3 receptor.

-

Assay Buffer: A buffer containing GDP (to ensure G-proteins are in an inactive state) and MgCl₂ is prepared.

-

Reaction Mixture: The reaction is initiated by adding cell membranes, varying concentrations of Pardoprunox, and [³⁵S]GTPγS (a non-hydrolyzable GTP analog) to the assay buffer.

-

Incubation: The mixture is incubated to allow for receptor binding and G-protein activation, leading to the binding of [³⁵S]GTPγS to the Gα subunit.

-

Termination & Filtration: The reaction is stopped by rapid filtration through glass fiber filters, which trap the membranes with bound [³⁵S]GTPγS.

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS). Data are then plotted to determine pEC50 and intrinsic activity.[7][9]

Signaling Pathways

Pardoprunox's action as a partial agonist at D2/D3 receptors and a full agonist at 5-HT1A receptors involves the modulation of the adenylyl cyclase signaling cascade. All three of these receptors are typically coupled to the inhibitory G-protein, Gi/o.

-

Receptor Activation: Pardoprunox binds to D2/D3 or 5-HT1A receptors.

-

G-Protein Coupling: The receptor-agonist complex activates the associated Gi/o protein.

-

Adenylyl Cyclase Inhibition: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation of numerous downstream targets, ultimately altering neuronal excitability and gene expression.

References

- 1. Pardoprunox - Wikipedia [en.wikipedia.org]

- 2. adooq.com [adooq.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. karger.com [karger.com]

- 6. Pardoprunox | C12H15N3O2 | CID 6918525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of Pardoprunox Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pardoprunox (B1678466) hydrochloride (formerly known as SLV-308) is a novel psychotropic agent investigated for the treatment of Parkinson's disease. It exhibits a unique pharmacological profile as a partial agonist at dopamine (B1211576) D2 and D3 receptors and a full agonist at the serotonin (B10506) 5-HT1A receptor. This document provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of Pardoprunox hydrochloride, intended to serve as a technical guide for researchers and professionals in drug development. Detailed experimental protocols for key assays, quantitative pharmacological data, and visualizations of its mechanism of action and synthetic pathway are presented.

Introduction

Pardoprunox was developed by Solvay Pharmaceuticals with the therapeutic goal of treating the motor symptoms of Parkinson's disease, while potentially mitigating the side effects commonly associated with traditional dopamine agonists, such as dyskinesia and psychosis.[1][2] Its development reached Phase III clinical trials before being discontinued.[3] The rationale behind its development was to create a compound with a mixed dopaminergic and serotonergic profile to provide a more balanced therapeutic effect.

Discovery and Pharmacological Profile

Pardoprunox was identified through a research program aimed at discovering novel compounds with high affinity and specific activity at dopamine and serotonin receptors. Its chemical structure, 7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one hydrochloride, was optimized to achieve the desired pharmacological profile.

Mechanism of Action

Pardoprunox acts as a partial agonist at dopamine D2 and D3 receptors and as a full agonist at serotonin 5-HT1A receptors.[2] This dual action is believed to contribute to its potential therapeutic effects in Parkinson's disease. The partial agonism at D2/D3 receptors provides a modulatory effect on the dopaminergic system, avoiding the overstimulation that can lead to adverse effects. The agonism at 5-HT1A receptors may contribute to both motor and non-motor symptom relief.

The signaling pathways modulated by Pardoprunox are depicted below:

Synthesis of this compound

The following represents a plausible synthetic route for this compound, based on established chemical principles for the synthesis of related benzoxazolone and piperazine (B1678402) derivatives.

Proposed Synthetic Workflow

Detailed Synthetic Steps (Proposed)

-

Synthesis of 7-Nitro-3H-1,3-benzoxazol-2-one: 2-Amino-6-nitrophenol is reacted with phosgene or a phosgene equivalent, such as triphosgene (B27547) or carbonyldiimidazole, in an inert solvent to yield 7-nitro-3H-1,3-benzoxazol-2-one.

-

Reduction to 7-Amino-3H-1,3-benzoxazol-2-one: The nitro group of 7-nitro-3H-1,3-benzoxazol-2-one is reduced to an amino group. This can be achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst, or by using other reducing agents like tin(II) chloride in hydrochloric acid.

-

Formation of the Piperazine Ring: 7-Amino-3H-1,3-benzoxazol-2-one is reacted with bis(2-chloroethyl)amine under basic conditions to form the piperazine ring, yielding 7-(piperazin-1-yl)-3H-1,3-benzoxazol-2-one.

-

N-Methylation of the Piperazine Ring: The secondary amine of the piperazine ring is methylated to give Pardoprunox (free base). This is commonly achieved through reductive amination using formaldehyde (B43269) and a reducing agent like formic acid (Eschweiler-Clarke reaction) or sodium triacetoxyborohydride.

-

Formation of the Hydrochloride Salt: The free base of Pardoprunox is dissolved in a suitable solvent, such as ethanol (B145695) or isopropanol, and treated with a solution of hydrochloric acid to precipitate this compound. The resulting solid is then collected by filtration and dried.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional activities of Pardoprunox at various receptors.

Table 1: Receptor Binding Affinities of Pardoprunox

| Receptor | pKi | Ki (nM) |

| Dopamine D2 | 8.1 | 7.9 |

| Dopamine D3 | 8.6 | 2.5 |

| Dopamine D4 | 7.8 | 15.8 |

| Serotonin 5-HT1A | 8.5 | 3.2 |

| α1-adrenergic | 7.8 | 15.8 |

| α2-adrenergic | 7.4 | 39.8 |

| Serotonin 5-HT7 | 7.2 | 63.1 |

Table 2: Functional Activity of Pardoprunox

| Receptor | Assay Type | pEC50 | Intrinsic Activity (%) | Classification |

| Dopamine D2 | cAMP Accumulation | 8.0 | 50 | Partial Agonist |

| Dopamine D3 | [35S]GTPγS Binding | 9.2 | 67 | Partial Agonist |

| Serotonin 5-HT1A | cAMP Accumulation | 6.3 | 100 | Full Agonist |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Pardoprunox for various neurotransmitter receptors.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the cell membranes in the presence of increasing concentrations of Pardoprunox.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 values (concentration of Pardoprunox that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation)

Objective: To determine the functional activity (EC50 and intrinsic activity) of Pardoprunox at D2 and 5-HT1A receptors.

General Protocol:

-

Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO-K1 cells) are cultured to confluence.

-

Incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Cells are then incubated with increasing concentrations of Pardoprunox. For Gi-coupled receptors like D2, adenylate cyclase is stimulated with forskolin, and the inhibitory effect of Pardoprunox is measured.

-

cAMP Measurement: The intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Concentration-response curves are generated, and EC50 values and maximal effects (Emax) are determined by non-linear regression. Intrinsic activity is calculated as the Emax of Pardoprunox relative to a full agonist.

Clinical Development and Discontinuation

Pardoprunox underwent several clinical trials to evaluate its efficacy and safety in patients with early-stage and advanced Parkinson's disease.[1] While some studies showed a significant improvement in motor symptoms compared to placebo, concerns about the tolerability of the drug, particularly at higher doses, and a high dropout rate due to adverse events, led to the discontinuation of its development.[1]

Conclusion

This compound is a pharmacologically unique compound with a dual mechanism of action as a dopamine D2/D3 partial agonist and a serotonin 5-HT1A full agonist. While it showed promise in preclinical and early clinical studies for the treatment of Parkinson's disease, its development was halted. The information presented in this technical guide provides a detailed overview of its discovery, synthesis, and pharmacological properties, which may be of value to researchers in the field of neuropharmacology and drug development.

References

- 1. Pardoprunox in early Parkinson's disease: results from 2 large, randomized double-blind trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An in vivo pharmacological evaluation of pardoprunox (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pardoprunox as adjunct therapy to levodopa in patients with Parkinson's disease experiencing motor fluctuations: results of a double-blind, randomized, placebo-controlled, trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Pardoprunox Hydrochloride: A Technical Overview of its Pharmacokinetic and Metabolic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pardoprunox (B1678466) hydrochloride (formerly SLV-308) is a novel psychotropic agent investigated for the treatment of Parkinson's disease, anxiety, and depression.[1] It acts as a partial agonist at dopamine (B1211576) D2 and D3 receptors and a full agonist at serotonin (B10506) 5-HT1A receptors.[2] Despite reaching Phase III clinical trials for Parkinson's disease, its development was discontinued.[3] This technical guide provides a comprehensive overview of the available information regarding the pharmacokinetics and metabolism of pardoprunox, compiled from preclinical and clinical studies. Due to the cessation of its development, publicly available quantitative data is limited. Therefore, this document also outlines the standard experimental methodologies that would have been employed to characterize its profile, offering a framework for understanding its disposition in the body.

Introduction

Pardoprunox was developed by Solvay Pharmaceuticals (later acquired by Abbott) as a potential oral therapeutic for neurological and psychiatric disorders.[1] Its unique pharmacological profile, combining partial dopaminergic and full serotonergic agonism, suggested potential for efficacy in treating motor symptoms of Parkinson's disease with a reduced risk of inducing dyskinesia compared to full dopamine agonists.[4][5] Understanding the absorption, distribution, metabolism, and excretion (ADME) of pardoprunox is crucial for interpreting its pharmacological and toxicological data.

Pharmacological Profile

Pardoprunox exhibits a distinct receptor binding and functional activity profile, which is summarized in the table below.

| Receptor Target | Affinity (pKi) | Intrinsic Activity | Reference |

| Dopamine D2 | 8.1 | Partial Agonist (50% efficacy) | [2] |

| Dopamine D3 | 8.6 | Partial Agonist (67% intrinsic activity) | [2] |

| Serotonin 5-HT1A | 8.5 | Full Agonist | [2] |

| Dopamine D4 | 7.8 | - | [2] |

| α1-Adrenergic | 7.8 | - | [2] |

| α2-Adrenergic | 7.4 | - | [2] |

| 5-HT7 | 7.2 | - | [2] |

Pharmacokinetics

General Principles of Pharmacokinetic Analysis

The pharmacokinetic profile of a compound like pardoprunox would typically be characterized through a series of in vitro and in vivo studies, as outlined below.

The oral absorption of pardoprunox would be assessed in preclinical species (e.g., rats, dogs) and in early-phase human clinical trials. Key parameters to be determined would include the rate and extent of absorption.

The distribution of pardoprunox into various tissues would be investigated to understand its site of action and potential for accumulation. This is particularly important for a CNS-acting drug, where blood-brain barrier penetration is a key factor.

The metabolic fate of pardoprunox is a critical determinant of its efficacy and safety. In vitro studies using human liver microsomes and hepatocytes would be conducted to identify the primary metabolic pathways and the cytochrome P450 (CYP) enzymes involved.

The routes and rate of elimination of pardoprunox and its metabolites from the body would be determined through mass balance studies in preclinical species, typically using radiolabeled compounds.

Metabolism